Home > Products > Screening Compounds P132465 > N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride
N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride -

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride

Catalog Number: EVT-4096527
CAS Number:
Molecular Formula: C18H18ClFN4O
Molecular Weight: 360.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a chemical compound that belongs to the class of quinazolines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the treatment of various cancers and other diseases.

Source

The compound can be synthesized through various chemical reactions involving quinazoline derivatives and fluorinated anilines. Notable patents and studies have documented the synthesis methods and biological evaluations of similar compounds, indicating a growing interest in this area of research .

Classification

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is classified as a quinazoline derivative. Quinazolines are bicyclic compounds that contain a benzene ring fused to a pyrimidine ring. This specific compound features a morpholine group, which enhances its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step often includes the condensation of 2-fluorobenzoyl chloride with an appropriate amine, followed by cyclization to form the quinazoline structure.
  2. Introduction of the Morpholine Group: The morpholine moiety is introduced through nucleophilic substitution reactions, where morpholine reacts with an activated quinazoline intermediate.
  3. Hydrochloride Salt Formation: The final step involves protonation with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Technical Details

The synthesis may utilize various reagents such as boron tribromide for functional group transformations and palladium-catalyzed coupling reactions for introducing substituents onto the quinazoline ring. Reaction conditions typically include controlled temperatures and inert atmospheres to prevent side reactions .

Molecular Structure Analysis

Structure

The molecular formula for N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is C15H17ClFN3C_{15}H_{17}ClFN_3. The structure consists of:

  • A quinazoline core (two fused rings).
  • A fluorinated phenyl group attached at one position.
  • A morpholino group at another position.

Data

Key structural data can be obtained using techniques such as X-ray crystallography, which provides insights into bond lengths, angles, and molecular conformation. For instance, typical bond lengths in quinazolines range from 1.34 Å to 1.47 Å for C-C bonds .

Chemical Reactions Analysis

Reactions

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions:

  1. Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles under basic conditions.
  2. Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
  3. Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures .

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or dichloromethane), and catalysts (e.g., palladium complexes) to optimize yields and selectivity .

Mechanism of Action

Process

The mechanism of action for N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific biological targets, primarily protein kinases involved in cell signaling pathways.

  1. Inhibition of Kinase Activity: The compound may inhibit kinase activity by binding to the ATP-binding site or allosteric sites on target proteins.
  2. Induction of Apoptosis: By disrupting signaling pathways critical for cell survival, it may induce apoptosis in cancer cells.

Data

Studies have shown that similar quinazoline derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

  • Melting Point: Generally ranges from 150°C to 160°C.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture due to the presence of amine groups.

Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the purity and identity of synthesized compounds .

Applications

Scientific Uses

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride has potential applications in:

  1. Anticancer Research: Investigated as a lead compound for developing new cancer therapies targeting specific kinases involved in tumor growth.
  2. Biochemical Studies: Used in studies exploring enzyme inhibition mechanisms related to various metabolic pathways.
  3. Drug Development: Its structure serves as a template for synthesizing analogs with improved efficacy or reduced side effects .
Introduction to Nucleoside Transporter Pharmacology and Therapeutic Targeting

Role of Equilibrative Nucleoside Transporters (ENTs) in Disease Pathogenesis

Equilibrative Nucleoside Transporters (ENTs) constitute a major class of transmembrane proteins responsible for the bidirectional flux of nucleosides and nucleoside analogs across cell membranes. The human ENT family comprises four subtypes (ENT1-4), with ENT1 and ENT2 being the most extensively characterized plasma membrane transporters. ENT1 demonstrates ubiquitous tissue distribution with highest expression in hematopoietic, neuronal, and cardiac tissues, while ENT2 shows preferential localization in skeletal muscle, adrenal gland, and various epithelial barriers [3] [6]. Both transporters facilitate the cellular uptake of purine and pyrimidine nucleosides but exhibit distinct pharmacological profiles: ENT1 displays high sensitivity to inhibition by nanomolar concentrations of nitrobenzylthioinosine (NBMPR), whereas ENT2 requires micromolar concentrations for equivalent inhibition [1].

The pathophysiological significance of ENTs extends beyond nucleoside salvage pathways. ENT-mediated adenosine transport critically regulates extracellular adenosine concentrations, thereby modulating purinergic signaling cascades implicated in inflammation, cardiovascular function, and neuromodulation. In oncology, ENT2 overexpression correlates with advanced disease stages across multiple cancer types, serving as:

  • Chemotherapy gatekeepers: Regulating intracellular accumulation of nucleoside analog drugs (e.g., gemcitabine, cytarabine) [3]
  • Tumor microenvironment modulators: Controlling adenosine-mediated immunosuppression through CD73/A2A receptor pathways [3]
  • Cell cycle progression factors: Independent of transport activity, influencing G1/S transition in proliferating cells [3]

Table 1: Functional Characteristics of Human ENT Subtypes

ParameterENT1ENT2ENT3ENT4
Substrate PreferencePurines/PyrimidinesPurines/Pyrimidines + NucleobasesPurines/Pyrimidines + NucleobasesAdenosine (pH-dependent)
Sodium DependenceNoNoNoNo
NBMPR SensitivityHigh (nM)Low (μM)InsensitiveInsensitive
Primary LocalizationPlasma membranePlasma membraneLysosomes/MitochondriaPlasma membrane
Cancer RelevanceGemcitabine responseProgression markerMutations in H syndromeLimited data

Source: [1] [3] [6]

Current Limitations in ENT2-Selective Inhibitor Development

Despite ENT2's therapeutic significance, the development of selective inhibitors remains challenging due to:

  • Structural Homology Issues: ENT1 and ENT2 share >50% amino acid identity within transmembrane domains, complicating selective ligand design [1]
  • Pharmacological Gap: Most known inhibitors (e.g., dipyridamole, dilazep) exhibit ≥100-fold selectivity for ENT1 over ENT2 at therapeutic concentrations [5]
  • Irreversible Binding: Early ENT2-preferring compounds like FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) demonstrate non-competitive, irreversible inhibition, limiting therapeutic utility [1] [5]
  • Species-Specific Variability: Murine ENT2 shows divergent pharmacological responses compared to human isoforms, complicating preclinical evaluation [1]

These limitations are clinically consequential. In pancreatic cancer models, ENT2-mediated gemcitabine uptake correlates with chemoresistance when ENT1 is downregulated—a scenario where ENT2-selective blockade could restore drug efficacy [3]. Current clinical candidates lack the requisite selectivity profile, with ENT1 inhibition posing cardiovascular risks through altered adenosine homeostasis [6].

Rationale for Quinazoline-Based Scaffolds in ENT Modulation

Quinazoline derivatives represent a privileged scaffold in membrane transporter modulation, with structural features enabling:

  • Planar aromatic systems: Facilitating π-stacking within transmembrane helices of transport proteins [7] [9]
  • H-bonding capacity: Nitrogen atoms at positions 1 and 3 serve as hydrogen bond acceptors for conserved residues in substrate-binding pockets [9]
  • Synthetic versatility: Positions 2, 4, 6, and 7 permit rational modifications to fine-tune selectivity and pharmacokinetic properties [9] [10]

Table 2: Clinically Approved Quinazoline-Based Transporter Modulators

DrugPrimary TargetTherapeutic IndicationStructural Features
GefitinibEGFR kinaseNon-small cell lung cancer3-Chloro-4-fluoroaniline at C4
ErlotinibEGFR kinasePancreatic cancerEthynylphenyl at C6
LapatinibHER2/EGFR kinasesBreast cancerFluorobenzylsulfonamide at C6
BelumosudilROCK kinaseChronic graft-vs-host diseaseMorpholinoethoxy at C4

Source: [9] [10]

Notably, the morpholino moiety—present in N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride—confers distinct advantages:

  • Metabolic Stability: Resistance to cytochrome P450 oxidation compared to piperazine analogues [9]
  • Moderate Basicity (pKa ~7.5): Enhances solubility while maintaining membrane permeability [10]
  • H-bond Geometry: The oxygen atom coordinates with Asp/Glu residues in transporter vestibules, as demonstrated in ABCG2 inhibition studies [8]

In ENT inhibition, the 4-morpholino substitution pattern has shown promise in preliminary SAR studies. Compound 3c from FPMINT analogues (structurally related to the subject compound) achieved IC₅₀ values of 0.8 μM (ENT1) and 0.2 μM (ENT2)—representing the first reversible ENT2-preferring inhibitor reported [5]. This pharmacophore serves as the foundation for developing N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride as a next-generation ENT modulator.

Table 3: Structure-Activity Relationship of Key Quinazoline Modifications for Transporter Inhibition

PositionModificationEffect on ENT ActivityImpact on Selectivity
C2Aryl amino groupEssential for ENT binding2-Fluorophenyl enhances ENT2 preference
C4Morpholino10-fold ↑ potency vs piperazine analoguesReduces hERG liability
C6-C7Methoxy substitutionsVariable effects on cell permeabilityOrtho-substitutions favor ENT2
N1MethylationAbolishes activityN/A

Source: [5] [8] [10]

Properties

Product Name

N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride

IUPAC Name

N-(2-fluorophenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride

Molecular Formula

C18H18ClFN4O

Molecular Weight

360.8 g/mol

InChI

InChI=1S/C18H17FN4O.ClH/c19-14-6-2-4-8-16(14)21-18-20-15-7-3-1-5-13(15)17(22-18)23-9-11-24-12-10-23;/h1-8H,9-12H2,(H,20,21,22);1H

InChI Key

ZMVMQDWSCMLKAF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.